Cas no 2411245-90-2 (2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide)

2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide is a specialized organic compound featuring a pyrrolidinone core substituted with a phenoxyphenyl group and a chloro-propanamide moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloroacetamide group enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the phenoxyphenyl substitution contributes to lipophilicity and potential bioactivity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its use in advanced research and development applications.
2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide structure
2411245-90-2 structure
Product Name:2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide
CAS No:2411245-90-2
MF:C19H19ClN2O3
MW:358.818763971329
CID:6302583
PubChem ID:145887774
Update Time:2025-06-08

2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-7559263
    • 2411245-90-2
    • 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide
    • Z1562129743
    • Inchi: 1S/C19H19ClN2O3/c1-13(20)19(24)21-14-11-18(23)22(12-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,21,24)
    • InChI Key: JXTUMHZZWPHZKL-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NC1CC(N(C2C=CC(=CC=2)OC2C=CC=CC=2)C1)=O)=O

Computed Properties

  • Exact Mass: 358.1084202g/mol
  • Monoisotopic Mass: 358.1084202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 58.6Ų

2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7559263-0.05g
2-chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide
2411245-90-2 95.0%
0.05g
$212.0 2025-02-24

Additional information on 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide

2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide (CAS No. 2411245-90-2): An Overview of a Promising Compound in Medicinal Chemistry

2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide (CAS No. 2411245-90-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of pyrrolidinones and is characterized by the presence of a chloro-substituted propanamide moiety and a phenoxyphenyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive research.

The structure of 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide is particularly noteworthy. The pyrrolidinone ring, which is a five-membered heterocyclic compound, provides a rigid and planar structure that can facilitate specific interactions with biological targets. The chloro-substituted propanamide moiety adds polarity and potential hydrogen bonding capabilities, while the phenoxyphenyl group introduces aromaticity and hydrophobicity. These structural elements collectively contribute to the compound's ability to interact with various biomolecules, including enzymes, receptors, and other proteins.

In recent years, significant progress has been made in understanding the biological activities of 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide has also been investigated for its antioxidant properties. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. Research has shown that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. A study published in Free Radical Biology and Medicine reported that 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide significantly reduced ROS levels in neuronal cells exposed to hydrogen peroxide, thereby preventing cell death.

The mechanism of action of 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide is not yet fully understood, but several hypotheses have been proposed. One possibility is that the compound interacts with specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). Another hypothesis suggests that it may modulate the activity of transcription factors like nuclear factor-kappa B (NF-kB), which plays a central role in regulating the expression of pro-inflammatory genes.

In addition to its therapeutic potential, 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide has also been studied for its pharmacokinetic properties. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as an oral medication. A study published in Pharmaceutical Research evaluated the pharmacokinetics of 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide in rats and found that it was rapidly absorbed from the gastrointestinal tract with a half-life of approximately 3 hours.

The safety profile of 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide has also been assessed in preclinical studies. Toxicology studies conducted in rodents have shown that this compound is well-tolerated at therapeutic doses with no significant adverse effects on major organs such as the liver or kidneys. However, further studies are needed to evaluate its long-term safety and potential side effects in humans.

In conclusion, 2-Chloro-N-[5-oxo-1(4-phenoxypheny)pyrrolin-3-y)lamide (CAS No. 2411245-90-2) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in treating inflammatory diseases and oxidative stress-related conditions make it an exciting candidate for further research and development. As more studies are conducted to elucidate its mechanisms of action and optimize its therapeutic potential, this compound may pave the way for new treatment options in medicine.

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